molecular formula C8H7F2NO2 B13537118 2-(Difluoromethyl)pyridine-6-acetic acid

2-(Difluoromethyl)pyridine-6-acetic acid

Cat. No.: B13537118
M. Wt: 187.14 g/mol
InChI Key: AXLVTJFSGFISNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)pyridine-6-acetic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridine-6-acetic acid typically involves the introduction of difluoromethyl groups into pyridine derivatives. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. This process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods: Industrial production methods for this compound often leverage transition metal-free strategies to ensure cost-effectiveness and scalability. The use of readily available reagents and mild reaction conditions is preferred to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)pyridine-6-acetic acid exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, improving its binding affinity to target proteins. This property is exploited in the design of enzyme inhibitors and other therapeutic agents . The compound’s bioisosteric nature allows it to mimic other functional groups, thereby modulating biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)pyridine-6-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to enhance membrane permeability and binding affinity makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-[6-(difluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-8(10)6-3-1-2-5(11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13)

InChI Key

AXLVTJFSGFISNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.